3-(1,5-Naphthyridin-4-yl)propanoic acid

Description

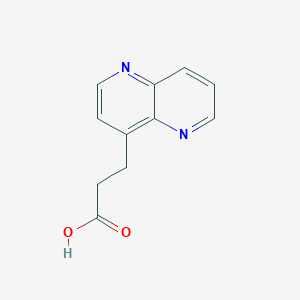

The compound 3-(1,5-Naphthyridin-4-yl)propanoic acid is a naphthyridine derivative featuring a propanoic acid substituent at the 4-position of the 1,5-naphthyridine scaffold.

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

3-(1,5-naphthyridin-4-yl)propanoic acid |

InChI |

InChI=1S/C11H10N2O2/c14-10(15)4-3-8-5-7-12-9-2-1-6-13-11(8)9/h1-2,5-7H,3-4H2,(H,14,15) |

InChI Key |

LEACMNJBDONLHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2N=C1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,5-Naphthyridin-4-yl)propanoic acid typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the 1,5-naphthyridine core . The reaction conditions often include heating at elevated temperatures to facilitate cyclization and decarboxylation steps.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(1,5-Naphthyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(1,5-Naphthyridin-4-yl)propanoic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-(1,5-Naphthyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Derivatives

The following compounds share structural motifs (e.g., arylpropanoic acid backbones) or functional roles (e.g., antimicrobial or aromatic properties) with 3-(1,5-Naphthyridin-4-yl)propanoic acid:

Functional and Pharmacological Comparisons

- Antimicrobial Activity: Chlorinated derivatives like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibit selective antimicrobial effects against E. coli and S. In contrast, this compound’s naphthyridine core may confer distinct bioactivity due to its nitrogen-rich aromatic system, which is often associated with DNA intercalation or enzyme inhibition.

- Aroma Contribution: Methylthio-substituted esters (3-(methylthio)propanoic acid methyl/ethyl esters) are critical to pineapple aroma profiles, with concentrations up to 622.49 µg·kg⁻¹ in Tainong No. 4 pineapples .

- Safety Profiles: 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid poses safety risks (skin/eye irritation), emphasizing the need for careful handling . No safety data exist for this compound, but its naphthyridine moiety may introduce unique toxicological considerations.

Biological Activity

3-(1,5-Naphthyridin-4-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound this compound features a naphthyridine core, which is recognized for its diverse biological activities. The structural configuration allows it to interact with various biological targets, making it a valuable scaffold in drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. It can modulate biological pathways by binding to active or allosteric sites of target proteins. This interaction can lead to the inhibition of enzyme activity or receptor signaling, which is crucial for various therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Properties

Several studies have explored the anticancer potential of naphthyridine derivatives. For example, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

In Vivo Efficacy

In vivo studies have assessed the effectiveness of naphthyridine derivatives in animal models. For instance, one study evaluated a related compound's ability to reduce parasite burden in a mouse model of leishmaniasis. Although the compound showed promise, achieving over 70% reduction in parasite load was necessary for further development .

Study on Antileishmanial Activity

A notable study investigated an 8-hydroxy naphthyridine derivative's activity against Leishmania parasites. The compound showed a significant reduction in parasite load in infected mice but fell short of the desired efficacy threshold for clinical progression . This highlights both the potential and challenges faced in developing effective treatments based on naphthyridine scaffolds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications to the naphthyridine core have been systematically studied to enhance potency and selectivity against specific targets. For example, alterations at specific positions on the naphthyridine ring were found to significantly impact both solubility and metabolic stability .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.